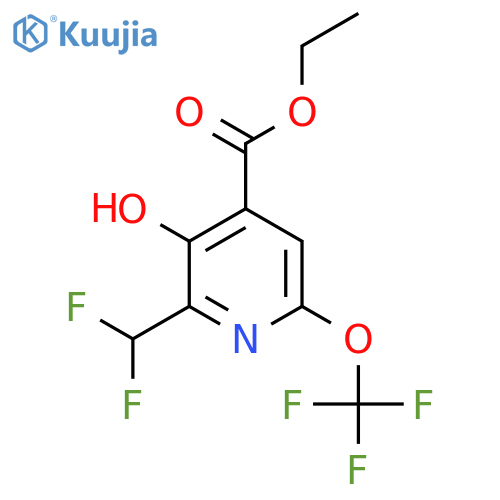

Cas no 1804344-95-3 (Ethyl 2-(difluoromethyl)-3-hydroxy-6-(trifluoromethoxy)pyridine-4-carboxylate)

Ethyl 2-(difluoromethyl)-3-hydroxy-6-(trifluoromethoxy)pyridine-4-carboxylate 化学的及び物理的性質

名前と識別子

-

- Ethyl 2-(difluoromethyl)-3-hydroxy-6-(trifluoromethoxy)pyridine-4-carboxylate

-

- インチ: 1S/C10H8F5NO4/c1-2-19-9(18)4-3-5(20-10(13,14)15)16-6(7(4)17)8(11)12/h3,8,17H,2H2,1H3

- InChIKey: HWDYVDINLMHYMU-UHFFFAOYSA-N

- ほほえんだ: FC(C1C(=C(C(=O)OCC)C=C(N=1)OC(F)(F)F)O)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 10

- 重原子数: 20

- 回転可能化学結合数: 5

- 複雑さ: 338

- 疎水性パラメータ計算基準値(XlogP): 3.4

- トポロジー分子極性表面積: 68.6

Ethyl 2-(difluoromethyl)-3-hydroxy-6-(trifluoromethoxy)pyridine-4-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029092117-1g |

Ethyl 2-(difluoromethyl)-3-hydroxy-6-(trifluoromethoxy)pyridine-4-carboxylate |

1804344-95-3 | 97% | 1g |

$1,445.30 | 2022-04-02 |

Ethyl 2-(difluoromethyl)-3-hydroxy-6-(trifluoromethoxy)pyridine-4-carboxylate 関連文献

-

Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463

-

Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703

-

Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198

-

Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136

-

Yan-Ru Bao,Guo-Dong Chen,Hao Gao,Rong-Rong He,Yue-Hua Wu,Xiao-Xia Li,Dan Hu,Chuan-Xi Wang,Xing-Zhong Liu,Yan Li RSC Adv., 2015,5, 46252-46259

-

Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147

-

Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285

-

Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437

-

9. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330

-

Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253

Ethyl 2-(difluoromethyl)-3-hydroxy-6-(trifluoromethoxy)pyridine-4-carboxylateに関する追加情報

Ethyl 2-(difluoromethyl)-3-hydroxy-6-(trifluoromethoxy)pyridine-4-carboxylate (CAS No. 1804344-95-3)

Ethyl 2-(difluoromethyl)-3-hydroxy-6-(trifluoromethoxy)pyridine-4-carboxylate, with the CAS number 1804344-95-3, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine derivatives class, which is renowned for its broad spectrum of biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of both difluoromethyl and trifluoromethoxy substituents, contribute to its unique chemical properties and make it a valuable scaffold for drug discovery.

The difluoromethyl group is a key structural element that enhances the metabolic stability of molecules, making them more resistant to degradation by enzymes such as cytochrome P450. This characteristic is particularly important in drug development, as it can prolong the half-life of a drug in the body, thereby improving its efficacy. Additionally, the trifluoromethoxy group introduces lipophilicity and electronic effects that can modulate the binding affinity of a molecule to its target receptor. These properties are often exploited to fine-tune the pharmacokinetic and pharmacodynamic profiles of potential drug candidates.

In recent years, there has been a surge in research focused on developing novel therapeutic agents with enhanced efficacy and reduced side effects. Pyridine derivatives have emerged as a prominent class of compounds in this endeavor, owing to their versatility and biological relevance. Ethyl 2-(difluoromethyl)-3-hydroxy-6-(trifluoromethoxy)pyridine-4-carboxylate exemplifies this trend, as it combines several pharmacophoric elements that are known to improve drug-like properties.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The introduction of the difluoromethyl group typically involves fluorination reactions, which can be achieved through various methods such as electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions. Similarly, the incorporation of the trifluoromethoxy group often relies on nucleophilic aromatic substitution or other fluorination techniques. These synthetic strategies highlight the importance of advanced organic chemistry in developing complex molecular architectures.

The biological activity of Ethyl 2-(difluoromethyl)-3-hydroxy-6-(trifluoromethoxy)pyridine-4-carboxylate has been explored in several preclinical studies. Research indicates that this compound exhibits promising interactions with various biological targets, including enzymes and receptors involved in inflammatory pathways, cancer metabolism, and neurodegenerative diseases. The presence of both difluoromethyl and trifluoromethoxy groups appears to synergistically enhance its binding affinity and selectivity towards these targets.

In particular, studies have shown that derivatives of this compound may have potential applications in treating chronic inflammatory disorders by modulating key signaling pathways such as NF-κB and MAPK. The ability of these compounds to inhibit inflammatory mediators without causing significant side effects makes them attractive candidates for further development. Additionally, preliminary data suggest that Ethyl 2-(difluoromethyl)-3-hydroxy-6-(trifluoromethoxy strong>)pyridine-4-carboxylate may exhibit anti-proliferative effects against certain cancer cell lines by interfering with critical metabolic processes.

The structural versatility of this compound also allows for further derivatization to explore new chemical space and discover additional bioactive analogs. Medicinal chemists often employ structure-activity relationship (SAR) studies to optimize the pharmacological properties of such molecules. By systematically modifying functional groups or introducing new substituents, researchers can identify more potent and selective drug candidates.

The role of computational chemistry and molecular modeling has been instrumental in understanding the interactions between Ethyl 2-(< strong >difluoromethyl strong >)-3-hydroxy-6-(< strong >trifluoromethoxy strong >)pyridine-4-carboxylate and its biological targets. These computational approaches help predict binding affinities, identify key interaction residues, and guide the design of novel derivatives with improved properties. Such integrative strategies combining experimental data with computational insights are essential for accelerating drug discovery processes.

The regulatory landscape for novel pharmaceutical compounds also plays a crucial role in their development and commercialization. Ethyl 2-(< strong >difluoromethyl strong >)-3-hydroxy-6-(< strong >trifluoromethoxy strong >)pyridine-4-carboxylate must undergo rigorous preclinical testing to demonstrate safety and efficacy before entering clinical trials. This process involves comprehensive toxicological studies, pharmacokinetic assessments, and formulation development to ensure that the final drug product meets stringent quality standards.

In conclusion, Ethyl 2-(< strong >difluoromethyl strong >)-3-hydroxy-6-(< strong >trifluoromethoxy strong >)pyridine-4-carboxylate (CAS No. < strong >1804344-95-3 strong >) represents a significant advancement in pharmaceutical chemistry with its unique structural features and promising biological activities. The combination of synthetic expertise, computational modeling, and preclinical research underscores its potential as a therapeutic agent for various diseases. As research continues to uncover new applications for this compound, it is likely to remain a cornerstone in the development of next-generation drugs.

1804344-95-3 (Ethyl 2-(difluoromethyl)-3-hydroxy-6-(trifluoromethoxy)pyridine-4-carboxylate) 関連製品

- 1934460-14-6(tert-butyl 6-oxa-3-azaspirobicyclo3.1.0hexane-2,1'-cyclobutane-3-carboxylate)

- 897559-96-5(6-Chloro-2-(4-ethylphenyl)quinoline-4-carboxylic acid)

- 2034303-88-1(N-{1-(1-methyl-1H-pyrazol-4-yl)sulfonylazetidin-3-yl}pyrimidin-2-amine)

- 76519-90-9(Benzonitrile, 2-(bromomethyl)-5-methoxy-)

- 556-21-8(4-(Methylamino) benzaldehyde)

- 944902-50-5([4-(trifluoromethyl)pyrimidin-2-yl]methanamine)

- 902583-55-5(2-3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-phenylacetamide)

- 1261754-86-2(2-Amino-4-(trifluoromethyl)-3-(4-(trifluoromethyl)phenyl)pyridine)

- 1806802-65-2(4-(Difluoromethyl)-2-(fluoromethyl)-6-methylpyridine)

- 1821759-46-9((1S,2R)-1-(bromomethyl)-2-methyl-cyclopropane)